3-(2,4,5-Trifluorophenyl)propan-1-ol
CAS No.: 130887-16-0
Cat. No.: VC21210229
Molecular Formula: C9H9F3O
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130887-16-0 |
|---|---|
| Molecular Formula | C9H9F3O |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 3-(2,4,5-trifluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2 |
| Standard InChI Key | CBJXXKZMBNMQSG-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)F)F)CCCO |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)CCCO |
Introduction
3-(2,4,5-Trifluorophenyl)propan-1-ol is a chemical compound with the CAS number 130887-16-0. It is characterized by its molecular formula, C9H9F3O, and a molecular weight of approximately 190.162 g/mol . This compound features a propan-1-ol structure with a trifluorophenyl group attached to the third carbon atom, which significantly influences its chemical properties and potential applications.
Synthesis and Applications
The synthesis of 3-(2,4,5-Trifluorophenyl)propan-1-ol typically involves organic synthesis techniques. This compound serves as a versatile intermediate in organic synthesis, particularly for creating complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis Methods
While specific synthesis methods for 3-(2,4,5-Trifluorophenyl)propan-1-ol are not detailed in the available literature, compounds with similar structures often involve reactions such as nucleophilic substitution or cross-coupling reactions.
Applications
-
Pharmaceuticals: The compound's unique structure makes it a valuable building block for synthesizing drugs with enhanced biological activity.
-
Materials Science: Its trifluoromethyl groups contribute to high thermal stability and resistance to degradation, making it suitable for specialty materials production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume